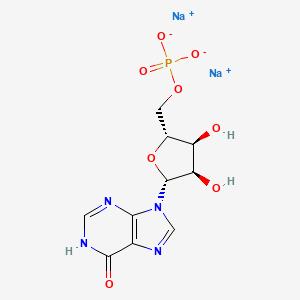

Disodium 5'-inosinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Es wird häufig als Geschmacksverstärker in der Lebensmittelindustrie eingesetzt, oft in Verbindung mit Mononatriumglutamat, um den Umami-Geschmack zu erzeugen . Diese Verbindung ist auch ein endogener Metabolit, d. h. sie wird natürlich im Körper produziert .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Dinatrium-5'-Inosinat-Monohydrat kann durch die Fermentation von Zuckern unter Verwendung von Bakterienstämmen synthetisiert werden. Der Fermentationsprozess beinhaltet die Umwandlung einer Kohlenstoffquelle, wie z. B. Zucker, in Inosin . Dieses Inosin wird dann phosphoryliert, um Inosinsäure zu erzeugen, die anschließend mit Natriumhydroxid neutralisiert wird, um Dinatrium-5'-Inosinat zu bilden .

Industrielle Produktionsmethoden: Die industrielle Produktion von Dinatrium-5'-Inosinat-Monohydrat umfasst oft den Kristallisationsprozess. Diese Methode reduziert das Abwasser im Vergleich zu Ionenaustauschharzmethoden und erzeugt hochreines Dinatrium-5'-Inosinat durch Kontrolle der Temperatur und Verwendung einer geringen Menge an organischem Lösungsmittel .

Chemische Reaktionsanalyse

Arten von Reaktionen: Dinatrium-5'-Inosinat-Monohydrat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion beinhaltet den Verlust von Elektronen, der oft durch Oxidationsmittel erleichtert wird.

Reduktion: Diese Reaktion beinhaltet den Gewinn von Elektronen, typischerweise unter Verwendung von Reduktionsmitteln.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Gruppe in einem Molekül durch ein anderes Atom oder eine Gruppe.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreaktionen: Halogene, Nukleophile.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann Oxidation Inosinmonophosphat-Derivate erzeugen, während Reduktion zu Inosin führen kann.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Disodium 5’-inosinate monohydrate can be synthesized through the fermentation of sugars using bacterial strains. The fermentation process involves the conversion of a carbon source, such as sugar, into inosine . This inosine is then phosphorylated to produce inosinic acid, which is subsequently neutralized with sodium hydroxide to form disodium 5’-inosinate .

Industrial Production Methods: Industrial production of disodium 5’-inosinate monohydrate often involves the crystallization process. This method reduces wastewater compared to ion exchange resin methods and produces high-purity disodium 5’-inosinate by controlling temperature and using a small amount of organic solvent .

Analyse Chemischer Reaktionen

Types of Reactions: Disodium 5’-inosinate monohydrate can undergo various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.

Reduction: This reaction involves the gain of electrons, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group in a molecule with another atom or group.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reactions: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce inosine monophosphate derivatives, while reduction may yield inosine.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Production

Disodium 5'-inosinate is a nucleotide derivative with the molecular formula C10H11N4Na2O8P and a molecular weight of 527.12 g/mol (anhydrous: 392.17 g/mol). It is produced through fermentation processes using specific strains of bacteria, such as Corynebacterium stationis KCCM 80161. The production method ensures that the final product is free from viable cells of the production strain, thereby addressing safety concerns associated with microbial contamination .

Food Industry Applications

-

Flavor Enhancement :

- This compound is primarily utilized as a flavoring agent in processed foods. It enhances the umami taste when combined with other flavor enhancers like monosodium glutamate (MSG) and disodium 5'-guanylate (GMP). This synergistic effect significantly improves the overall flavor profile of food products .

- Food Preservation :

- Nutritional Supplementation :

Animal Nutrition Applications

-

Feed Additive :

- This compound is approved for use in animal feed as a sensory additive. Studies have shown that it can enhance feed palatability, leading to improved feed intake among livestock and poultry . The European Food Safety Authority (EFSA) has assessed its safety and efficacy, concluding that it poses no significant risk to target species or consumers when used within recommended limits .

- Growth Performance :

Case Studies and Research Findings

Regulatory Status

This compound is recognized as safe by various regulatory bodies, including the EFSA, which has established guidelines for its use in food and animal feed applications. The compound must meet specific purity criteria (≥97% IMP) and be used within defined maximum levels to ensure consumer safety .

Wirkmechanismus

The mechanism of action of disodium 5’-inosinate monohydrate involves its conversion to inosine, which has various biological effects. Inosine acts on neural and inflammatory mechanisms to reduce pain threshold and promote neural regeneration . It also interacts with adenosine receptors, contributing to its therapeutic potential in neurological and psychiatric disorders .

Vergleich Mit ähnlichen Verbindungen

Dinatrium-5'-Inosinat-Monohydrat wird oft mit ähnlichen Verbindungen wie Dinatrium-5'-Guanylat und Dinatrium-5'-Ribonukleotiden verglichen. Diese Verbindungen werden ebenfalls als Geschmacksverstärker verwendet und haben ähnliche chemische Strukturen . Dinatrium-5'-Inosinat-Monohydrat ist in seinen spezifischen Anwendungen und Wirkungen einzigartig, insbesondere in seiner Rolle als endogener Metabolit und seinem therapeutischen Potenzial .

Ähnliche Verbindungen:

- Dinatrium-5'-Guanylat

- Dinatrium-5'-Ribonukleotide

Biologische Aktivität

Disodium 5'-inosinate (IMP) is a purine ribonucleotide that plays a significant role in cellular metabolism and is commonly used as a flavor enhancer in food products. This article provides a comprehensive overview of the biological activity of this compound, including its metabolic pathways, effects on physiological parameters, and related research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H11N4Na2O8P and is categorized as a purine nucleotide. It is formed from inosine monophosphate (IMP) through dephosphorylation processes and serves as a precursor for other nucleotides, particularly in the synthesis of RNA and DNA .

Metabolism and Biotransformation

This compound undergoes several metabolic transformations in the body:

- Biosynthesis : It is primarily synthesized through de novo purine biosynthesis, where ribonucleosides are phosphorylated to form ribonucleotides. This process involves the conversion of adenosine triphosphate (ATP) to AMP, followed by deamination to form IMP .

- Excretion : Following ingestion, approximately 70% of this compound is excreted in urine within 24 hours, with minimal amounts retained in tissues .

Enzymatic Activity

Studies have shown that this compound influences various enzymatic activities:

- In controlled experiments with rats, administration of this compound resulted in increased activities of liver enzymes such as hypoxanthine-guanine phosphoribosyl transferase and adenine phosphoribosyl transferase. This suggests that IMP may enhance purine metabolism through shunt pathways .

- The ratio of liver uricase to xanthine oxidase activity was also altered, indicating potential impacts on purine degradation processes .

Toxicological Studies

Acute toxicity assessments have been conducted to evaluate the safety profile of this compound:

- In animal studies, doses up to 1000 mg/kg body weight did not result in significant adverse effects on weight gain, organ weights, or hematological parameters .

- Behavioral studies in mice indicated that high doses could cause excitement and increased reflex responses but did not lead to muscle relaxation or significant lethargy .

Case Studies and Research Findings

Several research studies have investigated the biological activity and health implications of this compound:

- Flavor Enhancement : Research indicates that this compound acts synergistically with other flavor enhancers like disodium 5'-guanylate (GMP) to improve taste perception in food products. This property is attributed to its ability to enhance umami flavors, making it a popular additive in processed foods .

- Health Implications : A systematic review highlighted that dietary intake of nucleotides like IMP may support gut health and immune function, although more extensive clinical trials are needed to establish definitive health benefits .

- Analytical Methods : Advances in analytical chemistry have enabled the development of high-performance liquid chromatography (HPLC) methods for accurately measuring levels of this compound in food products. This ensures compliance with regulatory standards regarding food additives .

Summary Table of Biological Activities

Eigenschaften

CAS-Nummer |

4691-65-0 |

|---|---|

Molekularformel |

C10H13N4O8P.2Na C10H13N4Na2O8P |

Molekulargewicht |

394.19 g/mol |

IUPAC-Name |

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate |

InChI |

InChI=1S/C10H13N4O8P.2Na/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;/t4-,6-,7-,10-;;/m1../s1 |

InChI-Schlüssel |

SLIUELDPAPMQIB-IDIVVRGQSA-N |

SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |

Isomerische SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O.[Na].[Na] |

Kanonische SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O.[Na].[Na] |

Physikalische Beschreibung |

Odourless, colourless or white crystals or powder |

Löslichkeit |

Soluble in water, sparingly soluble in ethanol, practically insoluble in ether |

Synonyme |

5’-Inosinic Acid Disodium Salt; 5’-IMP di-Na salt; 5’-IMP Disodium Salt; Disodium 5’-IMP; Disodium 5’-Inosinate; Disodium IMP; Disodium Inosinate; Disodium Inosine 5’-Monophosphate; Disodium Inosine 5’-Phosphate; E 631; E 631 (Food Enhancement Agent) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.